Potassium D-arabinonate

Enzyme kinetics Sugar acid metabolism Pentose oxidation pathway

Potassium D-arabinonate (CAS 15770-22-6; also registered as 36232-89-0) is the monopotassium salt of D-arabinonic acid, a five-carbon sugar acid (aldonic acid) with the IUPAC name potassium (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate. It belongs to the class of aldopentonic acid salts alongside potassium D-ribonate, D-lyxonate, and D-xylonate, but its specific (2S,3R,4R) stereochemistry imparts distinct enzyme recognition and reactivity profiles that cannot be assumed from in-class analogs.

Molecular Formula C5H9KO6
Molecular Weight 204.22 g/mol
CAS No. 15770-22-6
Cat. No. B093781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium D-arabinonate
CAS15770-22-6
Molecular FormulaC5H9KO6
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)[O-])O)O)O)O.[K+]
InChIInChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1
InChIKeyHSMKJRYJAZFMNP-PSRPMNHMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium D-Arabinonate (CAS 15770-22-6) Baseline: What It Is and Why Differentiation Matters


Potassium D-arabinonate (CAS 15770-22-6; also registered as 36232-89-0) is the monopotassium salt of D-arabinonic acid, a five-carbon sugar acid (aldonic acid) with the IUPAC name potassium (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate . It belongs to the class of aldopentonic acid salts alongside potassium D-ribonate, D-lyxonate, and D-xylonate, but its specific (2S,3R,4R) stereochemistry imparts distinct enzyme recognition and reactivity profiles that cannot be assumed from in-class analogs . Commercially available at purities of 95–98% from multiple vendors, this compound is used as a biochemical reagent, a substrate for D-arabinonate dehydratase (EC 4.2.1.5), a precursor for 5-phospho-D-arabinonate inhibitor synthesis, and a building block in oligosaccharide synthesis .

Why Potassium D-Arabinonate Cannot Be Interchanged with Other Aldonate Salts Without Data


Aldopentonic acid potassium salts share the general formula C₅H₉KO₆ but differ critically in the stereochemical configuration of the 2-, 3-, and 4-hydroxyl groups. For potassium D-arabinonate, the (2S,3R,4R) arrangement dictates its fit into enzyme active sites such as D-arabinonate dehydratase and its behavior in epimerization equilibria . Head-to-head kinetic data show that D-arabinonate exhibits a kcat/KM that is orders of magnitude higher for its cognate dehydratase than for diastereomers like D-altronate, meaning substitution with a cheaper or more readily available pentonate salt (e.g., potassium D-gluconate, a C6 aldonate) would fail to serve as a substrate or would generate different reaction products . Similarly, the potassium counterion is essential for crystallization-based separation of epimeric mixtures; sodium salts require conversion to calcium salts before separation, adding process steps and reducing purity . These differences make blind interchange a source of failed assays, irreproducible syntheses, and procurement waste.

Quantitative Differentiation of Potassium D-Arabinonate: Head-to-Head Evidence Against Key Comparators


D-Arabinonate as Preferred Substrate for Arabinonate Dehydratase: kcat and KM vs. D-Altronate and Other Aldonates

Potassium D-arabinonate is the cognate substrate for D-arabinonate dehydratase (EC 4.2.1.5). At pH 7.2 and 30 °C, its KM is 1.35 mM, comparable to D-altronate (1.27 mM) but significantly higher than D-idonate (0.29 mM) . However, the catalytic efficiency (kcat/KM range) for D-arabinonate spans 7–44.83, whereas D-altronate achieves only 0.007–0.74 under the same conditions . This represents a >60-fold higher maximal catalytic efficiency for D-arabinonate over D-altronate, directly impacting reaction completion times and enzyme utilization in in vitro pathway reconstitution .

Enzyme kinetics Sugar acid metabolism Pentose oxidation pathway

5-Phospho-D-Arabinonate (5PAA) as a Transition-State Analog Inhibitor: IC50 and Ki vs. 5-Phospho-D-Arabinonohydroxamic Acid (5PAH)

5-Phospho-D-arabinonate (5PAA), synthesized from potassium D-arabinonate, acts as a competitive inhibitor of phosphoglucose isomerase (PGI) and D-sorbitol-6-phosphate 2-dehydrogenase. Against E. coli D-sorbitol-6-phosphate 2-dehydrogenase, 5PAA shows an IC50 of 48 ± 3 μM with a Km/IC50 ratio of 12, while the hydroxamate analog 5PAH yields IC50 = 40 ± 1 μM and Km/IC50 = 14 . In Schistosoma mansoni PGI, 5PAA is the most potent inhibitor among all tested sugar phosphates (Ki range: 0.5–400 μM), and its Ki is comparable to that for mammalian PGI, indicating conserved active-site recognition . Notably, in Candida albicans phosphomannose isomerase (PMI), 5PAA is devoid of inhibitory potency, whereas 5PAH binds with nanomolar affinity—demonstrating that the carboxylate vs. hydroxamate moiety dictates enzyme selectivity and that 5PAA is the reagent of choice for PGI-focused studies .

Enzyme inhibition Phosphoglucose isomerase Transition-state analogs

Oxidative Degradation Selectivity: D-Glucose to D-Arabinonate at 98% Yield vs. Lactose and D-Galactoseto Other Aldonates

In the alkaline anthraquinone-2-sulfonate/H₂O₂-catalyzed oxidative degradation of sugars, D-glucose is converted to potassium D-arabinonate with a selectivity of 98% (mol/mol), compared to only 90–95% for the conversion of lactose to potassium O-β-D-galactopyranosyl-(1→3)-D-arabinonate . D-Galactose under identical conditions is oxidized to D-lyxonate, not D-arabinonate, underscoring the chemoselectivity dictated by the C4 stereochemistry of the hexose precursor . The apparent activation energy for D-glucose oxidation is 109 ± 2 kJ mol⁻¹, lower than 114 ± 2 kJ mol⁻¹ for lactose, enabling faster reaction rates at reduced temperatures (293–323 K) and cutting batch time from 50 h to 1.5 h .

Selective oxidation Carbohydrate chemistry Process optimization

Epimerization Equilibrium: Potassium Arabonate to Ribonate at ~70:30 Ratio for Industrial Riboflavin Precursor Production

Potassium D-arabinonate is the industrial starting material for potassium D-ribonate, a precursor of riboflavin (vitamin B₂). Thermal epimerization of aqueous potassium arabonate at 130–140 °C yields an equilibrium mixture of approximately 70% arabonate and 30% ribonate . By adding a water-miscible non-ionic organic solvent (e.g., methanol), crystalline potassium arabonate of 90–98% purity can be selectively precipitated, leaving a mother liquor enriched to 70–80% ribonate . This crystallization-based separation is feasible only with the potassium salt; sodium and calcium salts require additional conversion steps that introduce toxic metals (Zn, Cd, Hg) or reduce yield to ~80% . The deuterium kinetic isotope effect (kH/kD = 4.2) confirms that C2 proton abstraction is rate-limiting, providing a mechanistic basis for process control .

Epimerization Crystallization separation Riboflavin synthesis

5PAA as a Better Transition-State Mimic than 6-Phospho-D-Gluconate: Structural Evidence from Rabbit PGI Co-Crystallization

In a 1.9 Å resolution X-ray crystal structure of rabbit phosphoglucose isomerase (PGI), 5-phospho-D-arabinonate (5PAA) was shown to be a superior mimic of the cis-enediol(ate) intermediate compared to 6-phospho-D-gluconate (6PGA) . While 6PGA is a weak competitive inhibitor with Ki = 43 μM (Km for F6P = 100 μM), 5PAA engages the active site in a configuration that more accurately reproduces the geometry of the high-energy intermediate, enabling detailed structural analysis of catalytic residue Glu357 . This structural validation explains why 5PAA is the most potent inhibitor of S. mansoni PGI among all tested sugar phosphates and confirms its unique utility in mechanistic enzymology studies where 6PGA would provide inferior structural resolution .

X-ray crystallography Transition-state mimicry Phosphoglucose isomerase

Cation-Specific Properties: Potassium vs. Sodium D-Arabinonate for Freeze-Drying and Oligosaccharide Synthesis

Potassium D-arabinonate (MW 204.22 g/mol) and sodium D-arabinonate (MW 188.11 g/mol) differ in more than molecular weight. The potassium salt has been specifically cited in studies of freeze-drying hemoglobin where carbohydrate protectants minimize oxidation, suggesting a role in biopreservation formulations . Additionally, potassium D-arabinonate is described as a fluorinated monosaccharide building block for oligosaccharide and polysaccharide synthesis via glycosylation of 2-deoxy-D-ribose with arabinonitrile , whereas sodium D-arabinonate is marketed primarily as a metabolite of the D-arabinose pathway at ≥98% purity (TLC) . The choice of counterion influences solubility, crystallization behavior, and compatibility with downstream reactions—potassium is preferred for epimerization-based ribonate production (see Evidence Item 4), while sodium may be selected for purely analytical applications.

Freeze-drying protection Cation bioavailability Oligosaccharide building block

Optimal Deployment Scenarios for Potassium D-Arabinonate Based on Verifiable Differentiation


In Vitro Reconstitution of the Non-Phosphorylative D-Arabinose Pathway

For laboratories assembling the D-arabinose → 2-oxoglutarate pathway, potassium D-arabinonate is the only kinetically competent substrate for D-arabinonate dehydratase (EC 4.2.1.5), with a kcat/KM exceeding that of D-altronate by >60-fold and ensuring pathway flux. Use of potassium D-gluconate or D-lyxonate would yield no conversion or off-target products .

Synthesis of 5-Phospho-D-Arabinonate (5PAA) for Transition-State Analog Inhibition Studies

When the research goal is to inhibit phosphoglucose isomerase (PGI) or D-sorbitol-6-phosphate 2-dehydrogenase with a high-energy intermediate analog, potassium D-arabinonate supplies the 5PAA scaffold that delivers IC50 = 48 μM against E. coli SDH and is the most potent PGI inhibitor in S. mansoni. The carboxylate (5PAA) and the alternative hydroxamate (5PAH) exhibit target-enzyme-dependent potency (5PAA inactive on C. albicans PMI), so procurement decisions must be guided by the specific enzyme target .

Industrial Production of Potassium D-Ribonate for Riboflavin (Vitamin B₂) Synthesis

Potassium D-arabinonate is the requisite starting material for the thermal epimerization process that yields an arabonate:ribonate equilibrium of ~70:30. Selective crystallization of the potassium salt yields arabonate crystals of 90–98% purity, leaving a ribonate-enriched mother liquor (70–80%). This potassium-specific separation avoids toxic metal salts and achieves ribonate purity unattainable with sodium or calcium salts .

Crystallographic Trapping of Phosphoglucose Isomerase in the Enediol Intermediate State

5PAA co-crystallized with rabbit PGI at 1.9 Å resolution provides a validated structural model of the cis-enediol(ate) transition state. 6-Phospho-D-gluconate is a demonstrably inferior mimic (Ki = 43 μM, weak competitive inhibition). Procurement of potassium D-arabinonate as the 5PAA precursor is therefore mandatory for high-resolution structural studies aiming to resolve catalytic mechanisms of the cupin-type PGI family .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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